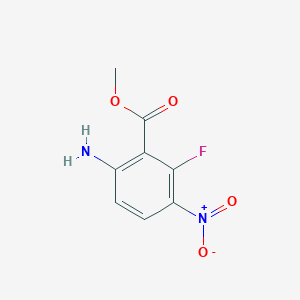![molecular formula C28H27N5O3S B2661537 N-benzyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide CAS No. 902433-36-7](/img/structure/B2661537.png)
N-benzyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide” is a complex organic compound. It contains a triazoloquinazolin core, which is a type of heterocyclic compound . This core is substituted with various functional groups, including a benzyl group, a dimethoxyphenyl group, a thioacetamide group, and an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The triazoloquinazolin core forms the central part of the molecule, with the other groups attached at various positions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its structure. It has a molecular weight of 412.4 g/mol . Other properties such as its solubility, melting point, and boiling point are not detailed in the available literature.
Applications De Recherche Scientifique
Pharmacological Investigation
Compounds from the [1,2,4]triazolo[1,5-c]quinazolin-5-yl family have been synthesized and investigated for their pharmacological properties, including H1-antihistaminic agents, suggesting their potential application in the treatment of allergic reactions. For instance, a study synthesized novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which demonstrated significant in vivo H1-antihistaminic activity, indicating their utility in developing new classes of antihistamines (Alagarsamy et al., 2007).
Antimicrobial Activity
[1,2,4]Triazolo[1,5-c]quinazolin-5-yl derivatives have been reported to possess notable antimicrobial activities. A study evaluating the structure, synthesis, and antimicrobial activity of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides against various bacterial and fungal strains demonstrated their potential as effective antimicrobial agents, which could be leveraged in developing new treatments for infections (Antypenko et al., 2017).
Anticancer Potential
Research has also explored the anticancer activities of [1,2,4]triazoloquinazolin-5-yl derivatives. For instance, a compound showed cytotoxicity on human cancer cell lines, indicating the potential application of these compounds in cancer therapy. The interaction of these compounds with DNA has been investigated to understand their mechanism of action in cancer treatment (Ovádeková et al., 2005).
Anticonvulsant Activity
Some [1,2,4]triazolo[1,5-a]quinazoline derivatives have been synthesized and evaluated for their anticonvulsant activities, suggesting the potential application of these compounds in treating epilepsy or related disorders. A study indicated that certain derivatives displayed positive anticonvulsant activity, highlighting their potential as therapeutic agents in seizure management (Zhang et al., 2011).
Propriétés
IUPAC Name |
N-benzyl-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-4-32(17-19-11-7-5-8-12-19)25(34)18-37-28-29-22-16-24(36-3)23(35-2)15-21(22)27-30-26(31-33(27)28)20-13-9-6-10-14-20/h5-16H,4,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMEVYVKKJHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
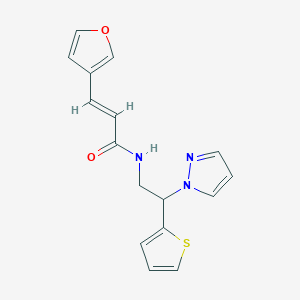
![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)
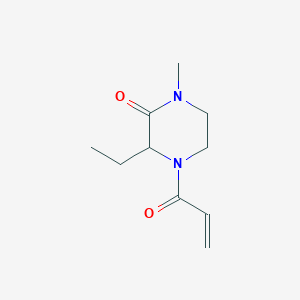
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661461.png)
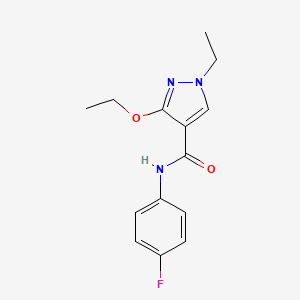
![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2661463.png)
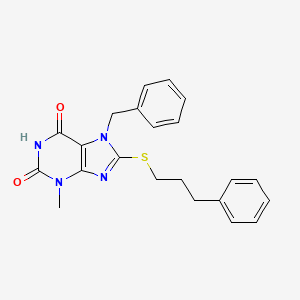

![(4-Fluorophenyl)-[(3-methylquinoxalin-2-yl)methyl]cyanamide](/img/structure/B2661466.png)
![2,4-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2661467.png)

